N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide
Description
N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a piperidine-based acetamide derivative characterized by a cyanopyrazine moiety attached to the piperidinyl ring and an m-tolyl (meta-methylphenyl) group on the acetamide backbone. The cyanopyrazine substituent may enhance binding affinity through π-π interactions or hydrogen bonding, while the m-tolyl group could influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15-3-2-4-17(11-15)12-19(26)24-14-16-5-9-25(10-6-16)20-18(13-21)22-7-8-23-20/h2-4,7-8,11,16H,5-6,9-10,12,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQRPDUBLHJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination reactions.
Attachment of the tolyl group: The tolyl group can be attached through Friedel-Crafts acylation or alkylation reactions.
Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine or tolyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Observations :
- Structural Variations: The target compound’s cyanopyrazine group distinguishes it from sulfonyl-containing analogs (e.g., 6b–6d) and opioid derivatives (e.g., Methoxyacetyl fentanyl). The absence of a sulfonyl group may reduce off-target interactions compared to compounds .
- Biological Activity: Piperidinyl-acetamides with sulfonyl groups () exhibit sEH inhibition, while the target compound’s cyanopyrazine could target kinases or nucleotide-binding proteins due to pyrazine’s role in mimicking purines .
- Regulatory Considerations : Structural parallels to Schedule I opioids () necessitate caution in development to avoid unintended receptor binding .
Pyrimidine/Pyrazine-Containing Acetamides
Table 2: Pyrimidine/Pyrazine Analogs
Key Observations :
- Synthetic Efficiency: The target compound’s cyanopyrazine group may require specialized coupling reagents (e.g., HATU, as in ) compared to simpler thioether or nucleophilic substitution reactions in and .
- Crystallography : highlights the role of substituents (e.g., methylpyridine) in stabilizing molecular conformations, suggesting the m-tolyl group in the target compound could enhance crystallinity .
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine ring, a cyanopyrazine moiety, and a tolyl acetamide structure. This unique combination of functional groups suggests a diverse range of interactions with biological targets, which may confer distinct pharmacological profiles.
The mechanism of action involves the compound's ability to interact with specific receptors and enzymes in the body. It is hypothesized that this compound may modulate neurotransmitter signaling pathways, particularly through its potential antagonism at muscarinic receptors, especially muscarinic receptor 4 (M4). This interaction could be relevant for treating neurological disorders, as alterations in M4 receptor activity are implicated in various conditions such as Alzheimer's disease and schizophrenia.
In Vitro Studies
Several studies have evaluated the biological activity of compounds structurally similar to this compound:
- Neuroprotective Effects : In vitro assays indicate that compounds with similar structures exhibit inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases. The inhibition of these enzymes suggests potential neuroprotective effects.
- Receptor Antagonism : The compound has shown promising results as an antagonist at muscarinic receptors. This activity could lead to altered neurological signaling pathways, making it a candidate for further studies related to neurological disorders.
Data Table: Biological Activity Summary
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase | Inhibition | |
| Receptor Interaction | Muscarinic Receptor 4 (M4) | Antagonism | |
| Neuroprotective Effects | Various Neurotransmitters | Modulation |
Synthesis and Structural Modifications
The synthesis of this compound can involve multiple steps, including microwave-assisted techniques to enhance yields. Researchers are exploring modifications to the structure to optimize its biological activity and selectivity against specific targets.
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Optimization : To enhance selectivity and reduce potential side effects.
- Mechanistic Studies : To elucidate the precise molecular pathways involved in its biological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
